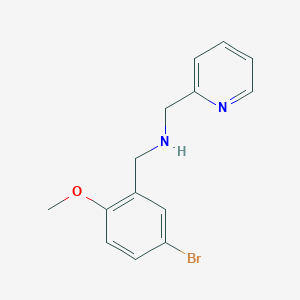![molecular formula C19H24N2O B499359 2-{[(9-ethylcarbazol-3-yl)methyl]amino}butan-1-ol](/img/structure/B499359.png)
2-{[(9-ethylcarbazol-3-yl)methyl]amino}butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(9-ethylcarbazol-3-yl)methyl]amino}butan-1-ol is an organic compound that features a carbazole moiety linked to a butanol chain via an amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(9-ethylcarbazol-3-yl)methyl]amino}butan-1-ol typically involves the condensation of 9-ethylcarbazole-3-carbaldehyde with 2-amino-1-butanol. The reaction is usually carried out in the presence of a suitable solvent such as ethanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or industrial chromatography.
化学反应分析
Types of Reactions
2-{[(9-ethylcarbazol-3-yl)methyl]amino}butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbazole ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted carbazole derivatives.
科学研究应用
2-{[(9-ethylcarbazol-3-yl)methyl]amino}butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
作用机制
The mechanism of action of 2-{[(9-ethylcarbazol-3-yl)methyl]amino}butan-1-ol is not fully understood. it is believed to interact with specific molecular targets and pathways due to its structural features. The carbazole moiety may interact with aromatic amino acids in proteins, while the amino and hydroxyl groups can form hydrogen bonds with various biomolecules .
相似化合物的比较
Similar Compounds
9-ethylcarbazole: Lacks the butanol chain and amino group, making it less versatile in chemical reactions.
2-amino-1-butanol:
N-ethylcarbazole: Similar structure but different functional groups, leading to different chemical and biological properties
Uniqueness
2-{[(9-ethylcarbazol-3-yl)methyl]amino}butan-1-ol is unique due to its combination of a carbazole moiety with an amino-butanol chain. This structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in different fields.
属性
分子式 |
C19H24N2O |
|---|---|
分子量 |
296.4g/mol |
IUPAC 名称 |
2-[(9-ethylcarbazol-3-yl)methylamino]butan-1-ol |
InChI |
InChI=1S/C19H24N2O/c1-3-15(13-22)20-12-14-9-10-19-17(11-14)16-7-5-6-8-18(16)21(19)4-2/h5-11,15,20,22H,3-4,12-13H2,1-2H3 |
InChI 键 |
GMDMEZBPLAVYCY-UHFFFAOYSA-N |
SMILES |
CCC(CO)NCC1=CC2=C(C=C1)N(C3=CC=CC=C32)CC |
规范 SMILES |
CCC(CO)NCC1=CC2=C(C=C1)N(C3=CC=CC=C32)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B499277.png)
![2-({2-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol](/img/structure/B499278.png)
![N-tert-butyl-2-[4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B499280.png)
![N-[3-methoxy-4-(prop-2-en-1-yloxy)benzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B499281.png)
![4-amino-N-{2-[(2,3-dichlorobenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B499284.png)
![2-(4-{[(2-Hydroxy-2-phenylethyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B499285.png)
![1-Phenyl-2-[(2,4,5-trimethoxybenzyl)amino]-1-propanol](/img/structure/B499286.png)

![2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B499292.png)
![N-{2-[(3-chlorobenzyl)amino]ethyl}benzamide](/img/structure/B499293.png)
![2-(2-Chloro-6-methoxy-4-{[(2-methoxyethyl)amino]methyl}phenoxy)acetamide](/img/structure/B499296.png)
![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B499297.png)
![4-chloro-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B499298.png)
![1-[(2-{[(2-Methoxynaphthalen-1-yl)methyl]amino}ethyl)amino]propan-2-ol](/img/structure/B499299.png)
